Cas no 1806420-53-0 (Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate)

Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate
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- インチ: 1S/C13H15BrO4/c1-17-12(15)7-6-9-4-3-5-11(14)10(9)8-13(16)18-2/h3-5H,6-8H2,1-2H3
- InChIKey: LADWXDNQMARVKL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CC(=O)OC)CCC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 293
- トポロジー分子極性表面積: 52.6
- XLogP3: 2.5
Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013015467-250mg |
Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate |
1806420-53-0 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
Alichem | A013015467-1g |
Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate |
1806420-53-0 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
Alichem | A013015467-500mg |
Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate |
1806420-53-0 | 97% | 500mg |
831.30 USD | 2021-06-25 |
Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetateに関する追加情報
Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate (CAS No. 1806420-53-0): A Comprehensive Overview
Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate, identified by its CAS number 1806420-53-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its brominated phenyl ring and an acetoacetate side chain, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The structural features of this compound make it a valuable intermediate in the development of novel therapeutic agents.
The 2-bromo substituent on the phenyl ring enhances the electrophilicity of the aromatic system, facilitating various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug design. Additionally, the presence of the 3-methoxy-3-oxopropyl group introduces a polar and relatively flexible side chain, which can influence both the solubility and binding affinity of the compound towards biological targets.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, including cancer and neurological disorders. Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate has been explored as a precursor in the synthesis of kinase inhibitors, which are crucial in targeting aberrant signaling pathways involved in disease progression. For instance, studies have demonstrated its utility in generating inhibitors that modulate tyrosine kinases, which play a significant role in cell proliferation and survival.
The acetoacetate moiety in this compound also offers opportunities for further functionalization through decarboxylation or condensation reactions. These transformations can lead to the formation of diverse heterocyclic structures, which are known to exhibit a wide range of biological activities. Recent advancements in synthetic methodologies have enabled the efficient preparation of such derivatives, making them accessible for further pharmacological evaluation.
One notable application of Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate is in the development of photodynamic therapy agents. The bromine atom can serve as a handle for introducing photosensitizers, while the methoxy group can enhance lipophilicity, improving tissue penetration. Such agents are being investigated for their potential use in treating solid tumors and other malignancies.
The compound's structural motifs also make it a candidate for exploring novel antimicrobial strategies. The combination of a brominated aromatic ring and an acetoacetate side chain can mimic natural products known to possess antibacterial and antifungal properties. Researchers have leveraged these structural features to design molecules that disrupt essential bacterial pathways, offering promising leads for combating drug-resistant infections.
In conclusion, Methyl 2-bromo-6-(3-methoxy-3-oxopropyl)phenylacetate (CAS No. 1806420-53-0) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features enable diverse synthetic pathways and biological applications, making it a valuable asset in the quest for new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of drug discovery and development.
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